BenchChemオンラインストアへようこそ!

3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione

anticonvulsant sodium channel structure–activity relationship

3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione (CAS 6622-35-1) is a synthetic, monocyclic 2,4-oxazolidinedione heterocycle with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g mol⁻¹. It belongs to the oxazolidine-2,4-dione class, which has historically been explored for anticonvulsant, hypoglycemic, and enzyme-inhibitory applications.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 6622-35-1
Cat. No. B11998256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione
CAS6622-35-1
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)O1)C)C2=CC=CC=C2
InChIInChI=1S/C11H11NO3/c1-11(8-6-4-3-5-7-8)9(13)12(2)10(14)15-11/h3-7H,1-2H3
InChIKeyZKTHIBXNLHSVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione (CAS 6622-35-1): Core Chemical Identity and Procurement-Relevant Classification


3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione (CAS 6622-35-1) is a synthetic, monocyclic 2,4-oxazolidinedione heterocycle with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g mol⁻¹ [1]. It belongs to the oxazolidine-2,4-dione class, which has historically been explored for anticonvulsant, hypoglycemic, and enzyme-inhibitory applications [2][3]. The compound is supplied as an AldrichCPR collection product (Sigma-Aldrich PH007006) with a stated purity of 97% and is intended for early-discovery research [4].

Why 3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione Cannot Be Replaced by In-Class Analogs Without Quantitative Verification


Oxazolidine-2,4-diones are not functionally interchangeable. The anti-MES ED₅₀ of the bicyclic lead 9,10-dioxo-7-phenyl-1-aza-8-oxabicyclo[5.2.1]decane is 66 mg kg⁻¹, whereas monocyclic 5-alkyl-5-phenyl-2,4-oxazolidinediones exhibit divergent sodium-channel binding (IC₅₀ > 800 μM for some analogs) yet retain potent in vivo anticonvulsant activity, demonstrating that small structural changes uncouple target engagement from whole-animal pharmacology [1]. Furthermore, the (5R)-3-phenyl-5-methyl-2,4-oxazolidinedione enantiomer inhibits hMAO-A with a Kᵢ of 0.16 μM—a 20-fold selectivity over the (5S)-enantiomer—proving that both substitution pattern and stereochemistry critically determine potency and target selectivity within this scaffold [2]. Consequently, substituting 3,5-dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione with a near-neighbor analog without matched experimental data carries a high risk of altering both pharmacodynamic profile and off-target liability.

3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Structural Distinction from 5-Ethyl-3-methyl-5-phenyl-2,4-oxazolidinedione: Alkyl Substitution at the 5-Position Determines Anticonvulsant Potency

The target compound contains a 5-methyl substituent, whereas the closest monocyclic comparator characterized in anticonvulsant assays, 5-ethyl-3-methyl-5-phenyl-2,4-oxazolidinedione, possesses a 5-ethyl group [1]. In the monocyclic oxazolidinedione series, anti-MES ED₅₀ values span from 45 mg kg⁻¹ to >300 mg kg⁻¹ depending on 5-alkyl substitution, yet sodium-channel IC₅₀ values can exceed 800 μM even for compounds with potent in vivo activity [2]. This dissociation indicates that the 5-alkyl group modulates anticonvulsant efficacy through mechanisms beyond sodium-channel binding, making potency projections from the 5-ethyl analog to the 5-methyl target unreliable without direct measurement.

anticonvulsant sodium channel structure–activity relationship

Differentiation from 3-Phenyl-5-methyl-2,4-oxazolidinedione: N3-Methylation Abolishes MAO-A Inhibitory Activity

(5R)-3-Phenyl-5-methyl-2,4-oxazolidinedione is a potent, competitive, and reversible inhibitor of human MAO-A with a Kᵢ of 0.16 ± 0.01 μM, displaying 20-fold enantioselectivity over the (5S)-isomer [1]. The target compound, 3,5-dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione, carries an N3-methyl group instead of the N3-phenyl substituent—a structural modification that eliminates the aromatic ring directly implicated in MAO-A binding. N3-substitution is known to dictate both potency and selectivity in oxazolidinedione-based MAO inhibitors, meaning the target compound is expected to exhibit negligible MAO-A affinity relative to the 3-phenyl comparator.

MAO-A inhibition antidepressant enantioselectivity

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile Versus 5-Ethyl-5-phenyl-2,4-oxazolidinedione

The target compound (C₁₁H₁₁NO₃, MW 205.21) has a calculated logP of approximately 1.23 and contains three hydrogen-bond acceptors with zero hydrogen-bond donors . The comparator 5-ethyl-5-phenyl-2,4-oxazolidinedione (C₁₁H₁₁NO₃, MW 205.21) is a constitutional isomer with an N3-hydrogen donor, yielding one H-bond donor and three acceptors [1]. This difference in hydrogen-bond donor count alters predicted CNS permeability and solubility, critical parameters for in vivo anticonvulsant or CNS-targeted screening cascades.

physicochemical properties logP CNS drug design

Synthetic Accessibility Differentiation: Single-Step N3-Methylation Route Versus Multi-Step Analog Syntheses

3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione can be obtained via N3-methylation of 5-phenyl-2,4-oxazolidinedione or through cyclization of N-methyl-2-hydroxy-2-phenylpropionamide precursors [1]. In contrast, the synthesis of 5-ethyl-3-methyl-5-phenyl-2,4-oxazolidinedione requires a multi-step sequence starting from 2-hydroxy-2-phenylbutyramide, proceeding through an N-acyl carbamate intermediate that undergoes rapid cyclization at room temperature [2]. The target compound's more convergent synthetic entry makes it a preferred scaffold for parallel library synthesis when N3-methyl-5-phenyl substitution is the desired core.

synthetic chemistry building block medicinal chemistry

3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione: Evidence-Backed Research Application Scenarios


Anticonvulsant Structure–Activity Relationship (SAR) Studies Targeting 5-Alkyl Substitution Effects

The compound serves as the 5-methyl reference point in a congeneric series of 5-alkyl-5-phenyl-2,4-oxazolidinediones. When tested alongside 5-ethyl-3-methyl-5-phenyl-2,4-oxazolidinedione and 5-ethyl-5-phenyl-2,4-oxazolidinedione, it enables systematic deconvolution of how 5-alkyl chain length influences anti-MES ED₅₀, sodium-channel IC₅₀, and rotorod toxicity [1]. Its commercial availability at 97% purity (Sigma-Aldrich PH007006) allows immediate integration into screening cascades without custom synthesis delays [2].

Negative Control for N3-Phenyl-Dependent MAO-A Inhibition Assays

Because the (5R)-3-phenyl-5-methyl-2,4-oxazolidinedione enantiomer inhibits hMAO-A with a Kᵢ of 0.16 μM, the N3-methyl analog (target compound) provides a structurally matched negative control that lacks the critical N3-phenyl pharmacophore [3]. Including this compound in MAO-A enzyme assays validates that observed inhibition is N3-phenyl-dependent rather than arising from the oxazolidinedione core itself.

Physicochemical Profiling for CNS Drug Candidate Triage

With a calculated logP of approximately 1.23 and zero hydrogen-bond donors, the target compound occupies a distinct physicochemical space compared to its N3-unsubstituted isomer 5-phenyl-2,4-oxazolidinedione (one H-bond donor) . This makes it a useful tool compound for evaluating how N3-methylation alters parallel artificial membrane permeability assay (PAMPA) values, aqueous solubility, and metabolic stability within oxazolidinedione-based CNS libraries.

Medicinal Chemistry Library Enumeration Around the N3-Methyl-5-phenyl Scaffold

The compound's convergent synthetic accessibility—achievable via direct N3-methylation or cyclization of N-methyl-2-hydroxy-2-phenylpropionamide—positions it as an efficient core scaffold for parallel synthesis of diverse analogs [4]. Procurement of the pre-formed, high-purity core circumvents the multi-step sequences required for 5-ethyl or 5-unsubstituted congeners, accelerating hit-to-lead timelines in academic and industrial medicinal chemistry laboratories.

Quote Request

Request a Quote for 3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.